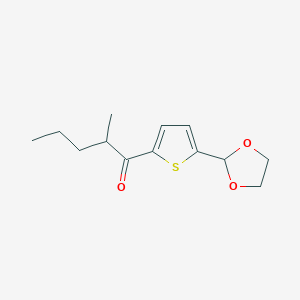

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone

描述

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-3-4-9(2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSZSJLOALDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641911 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-90-2 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization of an aldehyde or ketone with ethylene glycol The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and organometallic reagents

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone moiety, converting it to the corresponding alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate ring-opening reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

科学研究应用

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and thienyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

相似化合物的比较

Structural Variations and Physical Properties

The compound belongs to a family of 5-(1,3-dioxolan-2-yl)-2-thienyl ketones with varying alkyl substituents. Key structural analogs include:

Key Observations :

- Branching and Chain Length: Derivatives with longer alkyl chains (e.g., octyl) exhibit increased molecular weight and hydrophobicity, which may influence solubility and application in non-polar matrices ().

- Halogenation : The 4-chlorobutyl derivative’s chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitutions ().

Commercial Availability and Handling

- Supply Status : The 1-methylbutyl variant is temporarily out of stock (), while others like the octyl derivative are available from specialized suppliers ().

- Safety : Most compounds lack explicit hazard data, but standard precautions for ketones (e.g., avoiding inhalation) are advised. Purity levels range from 95% to 97% ().

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone is an organic compound notable for its unique structure, which includes a dioxolane ring and a thienyl group attached to a 1-methylbutyl ketone moiety. This compound has attracted attention in medicinal chemistry and material science, although specific biological activities remain largely unexplored. The potential for biological activity stems from its structural features, which may influence interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₈O₃S, and it has a molecular weight of 254.35 g/mol. Its structure is characterized by:

- Dioxolane Ring : A five-membered cyclic ether with two oxygen atoms.

- Thienyl Group : An aromatic ring containing sulfur.

- Ketone Moiety : A carbonyl group (C=O) bonded to hydrocarbon groups.

The biological activity of this compound may involve interactions with enzymes or receptors due to its structural components. The dioxolane ring and thienyl group can enhance binding affinity through mechanisms such as hydrogen bonding and π-π stacking interactions.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is useful.

| Compound Name | Molecular Formula | Key Features | Known Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₈O₃S | Dioxolane + Thienyl | Limited data; potential antimicrobial |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone | C₁₂H₁₈O₃S | Dioxolane + Thienyl | Antimicrobial effects reported |

| 1,3-Dioxolanes (general) | Varies | Cyclic ethers | Antibacterial and antifungal activities documented |

Case Studies

A notable study synthesized various enantiomerically pure and racemic 1,3-dioxolanes and evaluated their biological activities. The results indicated that many derivatives exhibited significant antifungal activity against C. albicans and antibacterial activity against several Gram-positive bacteria like S. aureus and S. epidermidis . This suggests that modifications similar to those in this compound could yield compounds with enhanced biological efficacy.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step approach is often employed:

Thiophene Functionalization : Introduce the dioxolane-protected group to the thienyl ring via Suzuki-Miyaura coupling, using boronate esters (e.g., tetramethyl dioxaborolan derivatives) as intermediates .

Ketone Formation : Utilize Friedel-Crafts acylation or Grignard reactions with 1-methylbutyl halides. Optimize solvent systems (e.g., 1,4-dioxane with triethylamine) and temperature (60–80°C) to enhance regioselectivity and minimize side reactions .

- Key Variables : Catalyst loading (Pd-based), solvent purity (HPLC-grade), and inert atmosphere (N₂/Ar) critically impact yield .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves spatial arrangement of the dioxolane and thienyl groups, as demonstrated for analogous dioxolane-containing quinoline derivatives .

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic shifts:

- Thienyl protons: δ 6.8–7.2 ppm (aromatic).

- Dioxolane protons: δ 4.8–5.2 ppm (acetal) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Variables : Test solvent purity (trace water in dioxane reduces yield; use molecular sieves) .

- Catalyst Deactivation : Monitor Pd catalyst activity via ICP-MS to detect leaching .

- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, stoichiometry, and mixing efficiency .

- Case Study : A 30% yield drop at 10x scale was attributed to inadequate heat dissipation; switching to flow chemistry improved consistency .

Q. What computational approaches predict the reactivity of the dioxolane ring under acidic or basic conditions?

- Methodological Answer :

- DFT Calculations : Model the dioxolane ring’s electronic environment using Gaussian09 at the B3LYP/6-311+G(d,p) level. Predict cleavage susceptibility (e.g., ΔG for hydrolysis) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to assess ring stability over time .

- Validation : Compare computational results with experimental hydrolysis rates (HPLC monitoring at λ = 254 nm) .

Q. How does the thienyl group influence the compound’s photostability in UV-Vis studies?

- Methodological Answer :

- Photodegradation Assay : Expose to UV light (λ = 365 nm) in quartz cuvettes. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance decay of thienyl π→π* transitions (250–300 nm).

- LC-MS : Identify degradation byproducts (e.g., oxidized dioxolane or thiophene rings) .

- Quenching Strategies : Add antioxidants (e.g., BHT) or use amber glassware to mitigate radical-mediated pathways .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing discrepancies in biological activity assays involving this compound?

- Methodological Answer :

- ANOVA : Compare IC₅₀ values across replicates to identify outliers.

- PCA (Principal Component Analysis) : Correlate structural descriptors (e.g., logP, PSA) with activity trends .

- Machine Learning : Train models (e.g., Random Forest) on PubChem BioAssay data to predict cytotoxicity .

Q. How can researchers optimize purification protocols to isolate high-purity samples?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 4:1). Monitor fractions by TLC (Rf = 0.3–0.5) .

- Recrystallization : Dissolve in warm ethanol (40°C) and cool to −20°C for crystal growth .

- HPLC-PDA : Confirm purity (>98%) using C18 columns (acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。